1,3-Bis(4-hydroxyphenyl)adamantane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Adamantanediyl)diphenol typically involves the reaction of phenol with 1,3-adamantanediol. One common method includes dissolving phenol in trifluoroacetic acid (TFA) and treating it with 1,3-adamantanediol. The mixture is then heated at reflux for 20 hours. After cooling, the reaction mixture is quenched with water, leading to the precipitation of the product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the described synthetic route can be scaled up for industrial applications. The use of TFA and controlled reflux conditions are critical for achieving high yields and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3-Adamantanediyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4,4’-(1,3-Adamantanediyl)diphenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials, including high-performance plastics and resins
Mechanism of Action
The mechanism of action of 4,4’-(1,3-Adamantanediyl)diphenol involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The adamantane core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Hexafluoroisopropylidene)diphenol: Similar structure but with hexafluoroisopropylidene instead of adamantane.
4,4’-(9-Fluorenylidene)diphenol: Contains a fluorenylidene core.
4,4’-Sulfonyldiphenol: Features a sulfonyl group instead of adamantane
Uniqueness
4,4’-(1,3-Adamantanediyl)diphenol is unique due to its adamantane core, which imparts exceptional thermal stability and rigidity. This makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
4-[3-(4-hydroxyphenyl)-1-adamantyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLWYVQYADCTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403455 | |
Record name | 4,4'-(1,3-Adamantanediyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37677-93-3 | |
Record name | 4,4'-(1,3-Adamantanediyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AdDP interact with estrogen receptors, and what are the downstream effects?
A1: AdDP demonstrates binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). [] Research suggests that AdDP exhibits a higher binding affinity for ERβ compared to the known ER ligand 4-hydroxytamoxifen (4OHT). [] This binding leads to conformational changes in the receptors, influencing their interaction with estrogen response elements (EREs) and potentially impacting downstream gene expression. [] Specifically, AdDP binding to ERβ results in a higher affinity for the human pS2 ERE compared to 4OHT. []
Q2: What is known about the potential toxicity of AdDP?
A2: Studies using the nematode Caenorhabditis elegans indicate that AdDP can exert sublethal toxicity, particularly affecting fecundity and reproduction. [] Exposing C. elegans to AdDP for multiple generations revealed a significant decrease in worm populations at concentrations significantly lower than the lethal concentration (LC50). [] The research suggests that AdDP may interfere with hatching processes and potentially cause developmental abnormalities in the reproductive system. []
Q3: How does the structure of AdDP compare to other adamantane derivatives and their respective estrogenic activities?
A3: AdDP, with its two phenol rings linked by an adamantane group, exhibits a greater binding affinity for both ERα and ERβ compared to 4-(1-adamantyl)phenol (AdP), which only has one phenol ring. [] In contrast, 2-(1-adamantyl)-4-methylphenol (AdMP) does not bind to ERs. [] This difference in activity highlights the importance of the diphenol structure in AdDP for effective ER binding and suggests a structure-activity relationship.
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